4-Chloro-2-{[(3,4-difluorophenyl)amino]methyl}phenol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(3,4-difluorophenyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with 3,4-difluoroaniline in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-100°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(3,4-difluorophenyl)amino]methyl}phenol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and phenol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenols or anilines.
Scientific Research Applications
4-Chloro-2-{[(3,4-difluorophenyl)amino]methyl}phenol is primarily used in proteomics research. It serves as a biochemical tool for studying protein interactions and functions . Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
The exact mechanism of action for 4-Chloro-2-{[(3,4-difluorophenyl)amino]methyl}phenol is not well-documented. it is believed to interact with specific proteins or enzymes, altering their activity and function. The molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol: Similar structure but with different fluorine positions.
4-Chloro-2-{[(3,4-difluorophenyl)amino]methyl}phenol: The compound itself.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct biochemical properties and interactions compared to other similar compounds .
Biological Activity
4-Chloro-2-{[(3,4-difluorophenyl)amino]methyl}phenol is a compound that has garnered attention in biochemical research, particularly in proteomics. Its molecular formula is , and it has a molecular weight of 269.67 g/mol. This compound is synthesized through the reaction of 4-chlorophenol with 3,4-difluoroaniline under specific conditions, typically involving solvents like ethanol or methanol at temperatures ranging from 50 to 100°C.
The exact mechanism of action for this compound remains largely unelucidated. However, it is believed to interact with various proteins or enzymes, potentially altering their activity and function. The specific molecular targets and pathways involved in its biological effects are still under investigation .
Applications in Research
This compound is primarily utilized as a biochemical tool in proteomics research to study protein interactions and functions. Its unique structure may confer distinct biochemical properties compared to other similar compounds, making it valuable for exploring protein dynamics and interactions in biological systems .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
---|---|---|---|
This compound | 269.67 g/mol | Proteomics research tool | |
4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol | Similar | Potentially similar properties | |
4-Chloro-2-[(phenylamino)methyl]phenol | 233.69 g/mol | Limited data available |
This table illustrates how this compound compares with similar compounds regarding molecular structure and biological activity.
Case Studies and Research Findings
While direct case studies specifically focusing on this compound are scarce, related research highlights its potential applications:
- Proteomics Research : The compound is used as a biochemical tool for studying protein interactions and functions.
- Cytotoxicity : Related compounds have demonstrated varying levels of cytotoxicity against cancer cell lines such as HT29 and A549, indicating a potential for therapeutic applications in oncology .
- Research on Similar Compounds : Studies involving similar phenolic compounds have shown promising results in terms of anticancer activity and selective toxicity towards cancer cells versus normal cells .
Properties
IUPAC Name |
4-chloro-2-[(3,4-difluoroanilino)methyl]phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2NO/c14-9-1-4-13(18)8(5-9)7-17-10-2-3-11(15)12(16)6-10/h1-6,17-18H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEWLANSDLTGGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=C(C=CC(=C2)Cl)O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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